molecular formula C14H18N2O2 B3345350 Piperazine, 1-acetyl-4-(4-acetylphenyl)- CAS No. 104080-54-8

Piperazine, 1-acetyl-4-(4-acetylphenyl)-

Cat. No.: B3345350
CAS No.: 104080-54-8
M. Wt: 246.3 g/mol
InChI Key: AALVLJFUJNCVMZ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties: The compound "Piperazine, 1-acetyl-4-(4-acetylphenyl)-" (systematic name: 1-(4-Acetylphenyl)piperazine) is a piperazine derivative featuring two acetyl groups. Its molecular formula is C₁₂H₁₆N₂O, with a molecular weight of 204.27 g/mol and a ChemSpider ID of 87795 . The structure comprises a piperazine ring substituted at the 4-position with a 4-acetylphenyl group and an acetyl group at the 1-position.

Synthesis:
Synthetic routes for related acetylated piperazines often involve acetylation of precursor amines. For instance, 1-acetyl-4-(4-hydroxyphenyl)piperazine is synthesized via acetylation of 4-hydroxyphenylpiperazine dihydrobromide using acetic anhydride and a base, achieving yields exceeding 80% with minimal by-products . Similar methodologies may apply to the target compound.

Applications: Piperazine derivatives are widely explored in medicinal chemistry for their antitumor, anti-inflammatory, and enzyme inhibitory activities.

Properties

IUPAC Name

1-[4-(4-acetylpiperazin-1-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-11(17)13-3-5-14(6-4-13)16-9-7-15(8-10-16)12(2)18/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALVLJFUJNCVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630774
Record name 1-[4-(4-Acetylphenyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104080-54-8
Record name 1-[4-(4-Acetylphenyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Piperazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Piperazine, 1-acetyl-4-(4-acetylphenyl)- stands out for its potential therapeutic applications. This article explores its biological activity, synthesis, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

The compound Piperazine, 1-acetyl-4-(4-acetylphenyl)- has a complex molecular structure characterized by the presence of a piperazine ring substituted with acetyl and phenyl groups. Its molecular formula is C16H18N2O2C_{16}H_{18}N_2O_2, with a molecular weight of approximately 270.33 g/mol. The structural features suggest potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of piperazine derivatives. One study synthesized a series of hydantoin and purine derivatives containing the 4-acetylphenylpiperazinylalkyl moiety and evaluated their antiproliferative activity against several cancer cell lines, including SW480, SW620, and PC3. The derivative with the 4-acetylphenylpiperazinylalkyl moiety exhibited significant cytotoxicity, indicating its potential as an anticancer agent .

CompoundCell LineIC50 (µM)Selectivity
1SW4800.67High
2SW6200.75Moderate
3PC30.80Moderate

Anti-inflammatory Activity

Piperazine derivatives have also shown anti-inflammatory effects . A patent describes several piperazine compounds that act as antagonists of the CCR1 receptor, which is implicated in inflammatory responses. These compounds were confirmed in animal models to reduce inflammation effectively .

Neuroprotective Effects

The potential neuroprotective effects of piperazine derivatives are noteworthy, especially concerning Alzheimer’s disease. Compounds designed with piperazine moieties have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline. One derivative showed an IC50 of 0.90 µM against AChE, suggesting promising neuroprotective activity .

The mechanism by which Piperazine, 1-acetyl-4-(4-acetylphenyl)- exerts its biological effects is not fully elucidated; however, its structure suggests several possible interactions:

  • Receptor Binding : The piperazine ring is known to interact with neurotransmitter receptors (e.g., serotonin and dopamine receptors), which may mediate its neuroprotective effects.
  • Enzyme Inhibition : The acetyl groups may enhance binding affinity to enzymes such as AChE, contributing to its anticancer and neuroprotective properties.

Case Studies

Several case studies illustrate the compound's biological efficacy:

  • Anticancer Efficacy : In vitro studies demonstrated that derivatives containing the piperazine moiety significantly inhibited cell proliferation in various cancer cell lines, suggesting a robust anticancer profile.
  • Inflammation Models : Animal studies indicated that piperazine derivatives effectively reduced inflammatory markers in models of acute inflammation, supporting their therapeutic potential in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Observations :

  • Substituent Position : Direct attachment of bulky groups (e.g., phenyl) to the piperazine nitrogen reduces solubility (e.g., compound 8a in : solubility <20 μM), while ethylene spacers (e.g., 8ac ) improve solubility (80 μM) by modulating pKa (6–7 vs. 3.8 for direct attachment) .
  • Electron-Withdrawing Groups : Acetyl substituents (as in the target compound) enhance hydrogen bonding and enzyme interaction, as seen in PARP-1 inhibitors .
  • Charged Moieties : Piperazine’s tertiary nitrogen is critical for cholinesterase inhibition; morpholine substitution (neutral oxygen) reduces activity by >50% .

Physicochemical Properties

Table 2: Solubility and pKa Comparisons
Compound Spacer Type Aqueous Solubility (μM) Calculated pKa
Piperazine, 1-acetyl-4-(4-acetylphenyl)- Direct attachment Not reported ~3.8*
Piperazine-ethylene-spacer quinolones Ethylene 80–100 6–7
Piperazine-methylene-spacer quinolones Methylene 60–80 ~5.0
N-Benzylpiperazine (BZP) None Low (designer drug use) 8.5–9.0

Notes:

  • The target compound’s direct acetylphenyl attachment likely results in low solubility, akin to 8a in .
  • Ethylene spacers in quinolone derivatives improve solubility by reducing steric hindrance and optimizing protonation states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Piperazine, 1-acetyl-4-(4-acetylphenyl)-
Reactant of Route 2
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